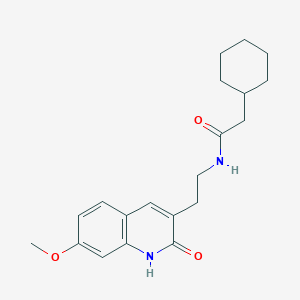

2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-25-17-8-7-15-12-16(20(24)22-18(15)13-17)9-10-21-19(23)11-14-5-3-2-4-6-14/h7-8,12-14H,2-6,9-11H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJFHXCALVQZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

Acetamide Formation: The acetamide moiety can be introduced by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Cyclohexyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide has been studied for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: It has been used in studies investigating the role of quinoline derivatives in modulating biological pathways and their potential as therapeutic agents.

Pharmacological Research: The compound has been evaluated for its anti-inflammatory and anti-microbial properties, making it a candidate for the development of new drugs.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Structural Features :

- Ethyl linker: Provides spatial flexibility between the acetamide and quinolinone groups.

- 7-Methoxy-2-oxo-1,2-dihydroquinoline: A heterocyclic system capable of hydrogen bonding via the carbonyl and methoxy groups, critical for target binding.

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- The target compound’s quinolinone core differentiates it from morpholinone () and triazolopyridazine () derivatives.

- JXC010 shares the quinolinone moiety but replaces the cyclohexyl group with a benzamide-furan system, increasing molecular weight and polarity .

Physicochemical Properties

| Property | Target Compound | JXC010 | Alachlor |

|---|---|---|---|

| Lipophilicity | High (cyclohexyl) | Moderate (benzamide) | High (chlorine, aryl) |

| Hydrogen Bonding | Quinolinone carbonyl | Quinolinone + benzamide | Limited (chloroacetamide) |

| Thermal Stability | Likely stable (aromatic) | Stable (crystalline) | Stable (pesticide grade) |

Biological Activity

The compound 2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of treating pulmonary diseases like asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, examining its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclohexyl group and a dihydroquinoline moiety, which are known to influence its biological properties. The presence of the methoxy and acetamide functional groups may enhance its solubility and interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits bifunctional activity as a β2-adrenoceptor agonist and a muscarinic receptor antagonist. This dual action is particularly beneficial in managing respiratory conditions as it can facilitate bronchodilation while simultaneously reducing bronchoconstriction.

| Activity | Mechanism | Effect |

|---|---|---|

| β2-Adrenoceptor Agonism | Activation of β2 receptors | Bronchodilation |

| Muscarinic Antagonism | Inhibition of M receptors | Reduction in bronchoconstriction |

Selectivity and Safety

The compound demonstrates high selectivity for the M receptor subtype, which is crucial for minimizing adverse effects commonly associated with non-selective agents. Studies suggest that it has a lower risk of cardiovascular side effects due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier .

The mechanism underlying the biological activity of this compound involves:

- Agonistic Action on β2-Adrenoceptors : This leads to smooth muscle relaxation in the airways.

- Antagonistic Action on Muscarinic Receptors : This reduces the parasympathetic tone, further aiding in bronchodilation.

- Metabolism : The compound undergoes significant first-pass metabolism but remains stable in lung tissues, which helps maintain therapeutic concentrations without accumulating toxic levels in systemic circulation .

Efficacy in Animal Models

In preclinical studies, this compound has shown promising results in animal models of asthma and COPD. For instance:

- Model Study 1 : In a rat model of induced asthma, administration of the compound resulted in a significant reduction in airway resistance compared to control groups.

- Model Study 2 : Another study demonstrated that the compound effectively reduced inflammatory markers associated with COPD, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide?

- Methodological Answer : The synthesis should prioritize regioselective functionalization of the quinoline core and efficient coupling of the cyclohexylacetamide moiety. A stepwise approach (e.g., initial formation of the 7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl scaffold followed by alkylation with 2-bromoethylamine intermediates) is recommended. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized using Design of Experiments (DoE) to minimize side products like over-alkylated derivatives . Characterization via -NMR and ESI/APCI-MS is critical for verifying intermediates (e.g., monitoring δ 7.69 ppm for NH protons in acetamide derivatives, as in ).

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data (e.g., unexpected splitting patterns or molecular ion peaks) may arise from impurities or tautomeric equilibria. For example, the 1,2-dihydroquinolin-2-one moiety can exhibit keto-enol tautomerism, altering chemical shifts. Use high-resolution NMR (≥400 MHz) with -DEPT and 2D-COSY/HMBC to confirm connectivity. Cross-validate with alternative techniques like IR spectroscopy (amide I/II bands) or X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer : Computational docking (e.g., using AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase or kinases, given the compound’s structural similarity to quinoline-based inhibitors. Experimental validation via surface plasmon resonance (SPR) or fluorescence polarization assays is recommended. For cellular targets, employ thermal proteome profiling (TPP) or affinity-based protein profiling (AfBPP) with a clickable probe derivative .

Q. How can researchers address batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer : Variability often stems from residual solvents or stereochemical impurities. Implement orthogonal purification methods:

- Step 1 : Use preparative HPLC with a C18 column (gradient: 0.1% TFA in HO/MeCN) to isolate the target compound.

- Step 2 : Confirm enantiomeric purity via chiral chromatography (e.g., Chiralpak IA column) if stereocenters are present.

- Step 3 : Standardize biological assays using internal controls (e.g., a reference inhibitor) and replicate experiments across ≥3 independent batches .

Q. What experimental frameworks are suitable for analyzing the compound’s metabolic stability?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life () using the formula , where is the elimination rate constant.

- In silico : Predict metabolic hotspots (e.g., methoxy group O-demethylation) using software like MetaSite or ADMET Predictor.

- Cross-species correlation : Compare microsomal stability data with in vivo pharmacokinetic studies in rodent models to validate translational relevance .

Contradiction Analysis & Mitigation

Q. How to reconcile conflicting results in cytotoxicity assays across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation.

- Step 1 : Quantify intracellular compound levels via LC-MS to rule out uptake variability.

- Step 2 : Perform RNA-seq on resistant vs. sensitive cell lines to identify differentially expressed transporters (e.g., ABCB1) or detoxifying enzymes.

- Step 3 : Use isogenic cell lines (e.g., CRISPR-edited for suspected targets) to isolate genetic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.